5-Chloro-6-isopropylpyrimidin-4-amine
Description
5-Chloro-6-isopropylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by a chlorine atom at position 5, an isopropyl group at position 6, and an amine group at position 4. Its molecular formula is C₇H₁₁ClN₃, with a molecular weight of 171.63 g/mol . This compound is primarily utilized in research settings as a synthetic intermediate, particularly in medicinal chemistry for developing pharmacophores or enzyme inhibitors. Its structural features—chloro and bulky isopropyl substituents—impart distinct electronic and steric properties, influencing reactivity and biological activity .
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
5-chloro-6-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3,(H2,9,10,11) |
InChI Key |
ALSQWSBAJRCKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chloro-6-isopropylpyrimidin-4-amine typically involves several steps. One common method starts with 6-methylpyrimidine-2,4(1H,3H)-dione as the initial raw material. The process includes methyl oxidation at the 6-position and hydrogen chlorination at the 5-position, followed by reduction of the formyl group at the 6-position and condensation with 2-aminopyrrolidine or corresponding salts . This method is noted for its simplicity, stability, high yield, high purity, and low cost, making it suitable for industrial production .
Chemical Reactions Analysis
5-Chloro-6-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
5-Chloro-6-isopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 5-chloro-6-isopropylpyrimidin-4-amine with structurally related pyrimidines:
Key Observations :
- Steric Effects : Bulky substituents like isopropyl may hinder reactivity in cross-coupling reactions compared to less sterically hindered analogs (e.g., 6-chloropyrimidin-4-amine) .
- Electronic Effects : Chlorine at position 5 (electron-withdrawing) and amine at position 4 (electron-donating) create a polarized electronic environment, influencing nucleophilic substitution or metal-catalyzed reactions .
Crystallographic and Stability Considerations
Pyrimidine derivatives with methyl or aryl substituents (e.g., 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine) form stable crystalline structures due to π-π stacking and hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
